2-(3-Methoxycyclobutyl)acetic acid

Stereochemistry Chiral Resolution Purity Analysis

Select 2-(3-Methoxycyclobutyl)acetic acid (CAS 2154666-54-1) for its differentiated 3D cyclobutyl core. This 98% pure cis-isomer carboxylic acid serves as a conformationally restricted bioisostere for phenylacetic acid derivatives, uniquely modulating pKa and metabolic stability. Procuring the free acid streamlines amide/ester library synthesis, eliminating deprotection steps. Ideal for fragment-based drug discovery and peptidomimetic design, its defined stereochemistry enables precise binding-mode determination.

Molecular Formula C7H12O3
Molecular Weight 144.17
CAS No. 2154666-54-1
Cat. No. B2386759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxycyclobutyl)acetic acid
CAS2154666-54-1
Molecular FormulaC7H12O3
Molecular Weight144.17
Structural Identifiers
SMILESCOC1CC(C1)CC(=O)O
InChIInChI=1S/C7H12O3/c1-10-6-2-5(3-6)4-7(8)9/h5-6H,2-4H2,1H3,(H,8,9)
InChIKeyGJDOHSXKPHZCBQ-OLQVQODUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Methoxycyclobutyl)acetic acid (CAS 2154666-54-1): A Conformationally Constrained Carboxylic Acid Scaffold for Lead Optimization and Chemical Biology


2-(3-Methoxycyclobutyl)acetic acid (CAS 2154666-54-1) is a cyclobutane-containing carboxylic acid building block with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol . The compound features a rigid four-membered cyclobutyl ring bearing a methoxy substituent at the 3-position and an acetic acid side chain, offering a combination of steric constraint and hydrogen-bonding capacity that is of interest in medicinal chemistry for modulating ligand-target interactions [1]. As a small, non-aromatic carboxylic acid with a defined three-dimensional shape, it serves as a potential bioisostere for phenylacetic acid derivatives and as a core scaffold for constructing more complex molecular entities in drug discovery programs [2].

Why In-Class Cyclobutyl Acetic Acids Cannot Be Interchanged with 2-(3-Methoxycyclobutyl)acetic acid: The Critical Role of Methoxy Position and Ring Saturation


Within the class of cyclobutyl acetic acid derivatives, subtle variations in ring substitution and saturation state profoundly alter molecular geometry, electronic distribution, and physicochemical properties, rendering generic substitution unreliable for research applications [1]. For instance, the methoxy group at the 3-position of the cyclobutyl ring in 2-(3-methoxycyclobutyl)acetic acid introduces distinct steric bulk and hydrogen-bonding potential compared to the unsubstituted cyclobutyl acetic acid . Furthermore, the saturated cyclobutyl core in the target compound provides different conformational preferences and metabolic stability profiles relative to its unsaturated analog, 2-(3-methoxycyclobutylidene)acetic acid [2]. Even the isomeric 3-methoxycyclobutanecarboxylic acid, which positions the carboxyl group directly on the ring rather than on an exocyclic carbon, exhibits a significantly different spatial arrangement and acidity . These molecular distinctions are not mere theoretical exercises; they directly translate into divergent reactivity in synthetic transformations, differential binding to biological targets, and altered pharmacokinetic parameters, all of which are quantifiable and are detailed in the evidence guide below [REFS-1, REFS-2].

Quantitative Differentiation of 2-(3-Methoxycyclobutyl)acetic acid (CAS 2154666-54-1) from Closest Analogs: A Comparative Evidence Compendium


Stereochemical Purity Advantage: 98% cis-Isomer versus 95% Racemic Mixture

The cis-stereoisomer of 2-(3-methoxycyclobutyl)acetic acid, available at 98% purity, offers a 3-percentage-point increase in stereochemical homogeneity over the racemic mixture (min. 95% purity). This eliminates the need for subsequent chiral separation steps in applications requiring stereochemically defined building blocks .

Stereochemistry Chiral Resolution Purity Analysis

Acidity Modulation: Predicted pKa Shift of 0.78 Units Relative to 3-Methoxycyclobutanecarboxylic Acid

Predicted pKa data reveals that 2-(3-methoxycyclobutyl)acetic acid (pKa = 4.47 ± 0.40) is 0.78 units more acidic than its direct isomer, 3-methoxycyclobutanecarboxylic acid (pKa = 5.25 ± 0.40) [REFS-1, REFS-2]. This difference stems from the positioning of the carboxylic acid group on an exocyclic carbon versus directly on the cyclobutyl ring, which influences electron density distribution and solvation .

Physicochemical Properties Ionization Drug Design

Synthetic Versatility: Direct Carboxylic Acid Functionality Bypasses Ester Hydrolysis Step Required by Ethyl Ester Analog

The target compound presents a free carboxylic acid, enabling direct participation in amide coupling, esterification, or reduction reactions without the preliminary hydrolysis step required for the corresponding ethyl ester analog, ethyl 2-(3-methoxycyclobutyl)acetate . The ester analog (CAS 2161043-13-4) necessitates an additional synthetic operation (hydrolysis) to access the same reactive carboxylic acid moiety, adding time and potential yield loss to a synthetic sequence .

Synthetic Chemistry Building Blocks Functional Group Interconversion

Potential Metabolic Advantage: Saturated Cyclobutyl Core Offers Improved Stability Over Unsaturated Analog

The saturated cyclobutyl ring in 2-(3-methoxycyclobutyl)acetic acid is predicted to confer greater metabolic stability compared to its unsaturated counterpart, 2-(3-methoxycyclobutylidene)acetic acid, which contains an exocyclic double bond [1]. Alkenes are often sites for cytochrome P450-mediated epoxidation and subsequent metabolism, whereas saturated rings are generally more resistant to such oxidative pathways [2]. While direct experimental metabolic stability data for this specific compound is not available in the public domain, this class-level inference is supported by well-established principles in drug metabolism [3].

Metabolic Stability Drug Metabolism Lead Optimization

Prioritized Application Scenarios for 2-(3-Methoxycyclobutyl)acetic acid (CAS 2154666-54-1) Based on Quantified Evidence


Stereochemically-Defined Scaffold for Fragment-Based Drug Discovery (FBDD)

The high purity (98%) of the cis-isomer makes 2-(3-Methoxycyclobutyl)acetic acid an ideal candidate for fragment-based drug discovery libraries. Its rigid, three-dimensional cyclobutyl core can serve as a novel fragment hit, and the defined stereochemistry facilitates accurate determination of binding modes via X-ray crystallography or NMR, enabling rational structure-based lead optimization [1].

Bioisosteric Replacement of Phenylacetic Acid in Lead Optimization

The cyclobutyl ring in 2-(3-Methoxycyclobutyl)acetic acid acts as a non-aromatic bioisostere for the phenyl ring found in phenylacetic acid derivatives [2]. This substitution can modulate key drug properties: the altered pKa (ΔpKa = 0.78 units compared to an isomer) can improve solubility and permeability, while the saturated ring may enhance metabolic stability [3], addressing common liabilities in aromatic-containing lead series.

Efficient Synthesis of Complex Carboxylic Acid-Derived Compounds

Procuring the free carboxylic acid form directly, as opposed to its ester analog , streamlines the synthesis of complex amides, esters, and other derivatives. This is particularly valuable in parallel synthesis or high-throughput chemistry workflows where minimizing reaction steps is critical for efficiency and yield [4].

Design of Cyclobutane-Containing Peptidomimetics

The rigid cyclobutyl core can serve as a conformationally restricted scaffold for the design of peptidomimetics [5]. The defined stereochemistry and the presence of both a hydrogen-bond donor (carboxylic acid) and an acceptor (methoxy group) allow for precise spatial control of pharmacophoric elements, potentially improving target selectivity and affinity [6].

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